molecular formula C23H23FN4O3S B2411496 2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105250-91-6

2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2411496
CAS RN: 1105250-91-6
M. Wt: 454.52
InChI Key: NQOQXEOJQMBAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O3S and its molecular weight is 454.52. The purity is usually 95%.
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Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazole derivatives are a class of compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. For example, a study on 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones highlighted their potential as analgesic, anti-inflammatory, and antipyretic agents, with some derivatives also showing platelet antiaggregating activities comparable to acetylsalicylic acid (Menozzi et al., 1992). This suggests that structurally related compounds could be explored for similar pharmacological properties.

Acetamide Compounds in Research

Acetamide-based compounds, such as N-(2-hydroxyphenyl)acetamide, have been explored for their potential in the synthesis of natural products, including antimalarial drugs. The chemoselective monoacetylation of amino groups in certain compounds to produce derivatives like N-(2-hydroxyphenyl)acetamide has been studied, indicating the utility of acetamide groups in medicinal chemistry and drug synthesis (Magadum & Yadav, 2018).

properties

IUPAC Name

2-[3-[[2-(4-fluorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S/c24-17-6-8-18(9-7-17)31-13-22(30)26-23-19-14-32-15-20(19)27-28(23)12-21(29)25-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQXEOJQMBAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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